Pirroloazepinas
Pyrroloazepines are a class of heterocyclic compounds characterized by the presence of both a pyrrole ring and an azepine ring fused together. These molecules exhibit diverse biological activities, making them valuable in medicinal chemistry for drug development. Pyrroloazepines have shown potential as inhibitors of various enzymes, including serine proteases such as trypsin and chymotrypsin, and they are also explored for their anti-inflammatory, antipsychotic, and antidepressant properties. The structural diversity within this class allows for the optimization of pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for therapeutic applications. Research into pyrroloazepines often involves detailed synthetic methodologies to access these complex molecules, followed by extensive in vitro and in vivo studies to evaluate their efficacy and safety.

Literatura relevante
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1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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